2-[(2-Fluorophenoxy)methyl]quinoline
Description
Properties
Molecular Formula |
C16H12FNO |
|---|---|
Molecular Weight |
253.27 g/mol |
IUPAC Name |
2-[(2-fluorophenoxy)methyl]quinoline |
InChI |
InChI=1S/C16H12FNO/c17-14-6-2-4-8-16(14)19-11-13-10-9-12-5-1-3-7-15(12)18-13/h1-10H,11H2 |
InChI Key |
IKSFWXPXJNONAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=CC=C3F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Quinoline Derivatives
Positional Isomers: 2- vs. 4-Substituted Derivatives
A critical distinction lies in the substitution position on the quinoline ring. For example:
- 4-(2-Fluorophenoxy)quinoline derivatives (e.g., compounds bearing imidazolone or cinnoline moieties) are extensively studied as c-MET kinase inhibitors for cancer therapy. These derivatives exhibit IC₅₀ values in the nanomolar range against c-Met-overexpressing tumors .
- 2-[(2-Fluorophenoxy)methyl]quinoline and its analogs, such as 2-((3-phenylbenzo[d]isoxazol-5-yloxy)methyl)quinoline, are optimized for non-oncological applications. These include enhancing human sperm motility and functional competence, likely through modulation of ion channels or energy metabolism pathways .
Table 1: Key Differences Between 2- and 4-Substituted Fluorophenoxyquinolines
Pharmacological Derivatives with Modified Side Chains
- Phenylhydrazono Phenoxyquinolones: Compounds like 3-((2-(4-bromophenyl)hydrazono)methyl)-2-(o-tolyloxy)quinoline incorporate hydrazone moieties, enabling hypoglycemic activity via PPAR-γ modulation. Their EC₅₀ values for glucose uptake are ~10 μM, highlighting divergent mechanisms compared to fluorophenoxy-methyl quinolines .
- 2-Chloro-7-methyl-3-({4-[(4-nitrophenoxy)methyl]-1H-1,2,3-triazol-1-yl}methyl)quinoline: This derivative combines a triazole-nitrophenoxy side chain, showing antimicrobial activity against multidrug-resistant pathogens (MIC: 2–8 μg/mL) .
Table 2: Activity Profiles of Structurally Diverse Quinolines
Toxicity and Mutagenicity Considerations
While mutagenic quinolines like 2-amino-3-methylimidazo[4,5-f]quinoline (IQ) induce G:C to T:A transversions via DNA adduct formation , this compound derivatives are designed with lower mutagenic risk. Computational toxicity models for 4-(2-fluorophenoxy)quinolines predict acceptable safety profiles (LD₅₀ > 500 mg/kg in rodents), though in vivo validation is pending .
Preparation Methods
Nucleophilic Substitution Using 2-(Chloromethyl)quinoline and 2-Fluorophenol
The most direct synthesis involves reacting 2-(chloromethyl)quinoline with 2-fluorophenol in the presence of a base. PrepChem outlines the following protocol :
-
Reagents : 2-Fluorophenol (7.8 g, 70 mmol), 2-(chloromethyl)quinoline (1.2 eq), anhydrous potassium carbonate (K₂CO₃).
-
Solvent : Ethanol (20 mL).
-
Procedure :
-
Dissolve 2-fluorophenol in ethanol.
-
Add 2-(chloromethyl)quinoline and K₂CO₃.
-
Reflux at 80°C for 4–6 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via recrystallization.
-
-
Yield : ~75–85% (isolated as a white solid).
-
Mechanism : SN2 displacement of chloride by the phenoxide ion.
This method is favored for its simplicity and scalability, though the availability of 2-(chloromethyl)quinoline precursors may limit large-scale applications .
Friedel-Crafts Alkylation of Quinoline with 2-Fluorophenyl Ethers
A two-step approach synthesizes the quinoline core before introducing the fluorophenoxy moiety. Sahu et al. describe a modified Friedel-Crafts reaction :
-
Quinoline Synthesis :
-
Use the Doebner-Miller reaction with aniline and α,β-unsaturated carbonyls.
-
Cyclization under acidic conditions yields 2-methylquinoline.
-
-
Chloromethylation :
-
Treat 2-methylquinoline with paraformaldehyde and HCl gas to form 2-(chloromethyl)quinoline.
-
-
Coupling :
-
React with 2-fluorophenol under basic conditions (similar to Method 1).
-
Microwave-Assisted Catalytic Coupling
ACS Combinatorial Science reports a microwave-enhanced method using Pd/C and HZSM-5 molecular sieves :
-
Reagents : 2-Fluoro-α-bromoacetophenone, 3-oxo-propionitrile, Pd/C (5% wt), HZSM-5.
-
Conditions :
-
Cyclize 2-fluoro-α-bromoacetophenone with 3-oxo-propionitrile at 60°C for 15–20 hours.
-
Perform hydrogenation cyclization under microwave irradiation (100 W, 120°C, 30 min).
-
-
Advantages : Reduced reaction time (2–3 hours vs. 12–24 hours conventional).
Vilsmeier-Haack Formylation Followed by Reductive Amination
International Journal of Chemical Studies details a formylation strategy :
-
Formylation :
-
Treat 8-methylquinoline with Vilsmeier-Haack reagent (DMF + POCl₃) to yield 3-formyl-8-methylquinoline.
-
-
Reduction and Coupling :
-
Reduce the formyl group to hydroxymethyl using NaBH₄.
-
React with 2-fluorophenol via Mitsunobu conditions (DIAD, PPh₃).
-
Solid-Phase Synthesis Using Silica-Supported Catalysts
A patent (CN105968115A) highlights a green chemistry approach :
-
Catalyst : Silica-supported ferric chloride (SilFeC).
-
Procedure :
-
Condense 2-aminobenzaldehyde with methyl vinyl ketone in acetic acid.
-
Add SilFeC (1:1 molar ratio) and reflux at 90°C for 3 hours.
-
Introduce 2-fluorophenoxy methyl group via nucleophilic substitution.
-
-
Benefits : Avoids hazardous solvents like concentrated H₂SO₄.
One-Pot Tandem Cyclization and Alkylation
EP3995495A1 describes a tandem method for hybrid quinoline-phenoxy structures :
-
Cyclization : React 2-fluoroaniline with ethyl acetoacetate under Pfitzinger conditions (CaO, nitrobenzene, 210°C).
-
Alkylation : Directly add chloromethyl methyl ether and 2-fluorophenol in DMF with K₂CO₃.
Comparative Analysis of Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic Substitution | 2-(Chloromethyl)quinoline | Ethanol, reflux | 75–85 | Simple, high yield | Precursor availability |
| Friedel-Crafts | Aniline, α,β-unsaturated ketone | Acidic cyclization | 60–70 | Modular quinoline core synthesis | Multi-step, moderate yield |
| Microwave-Assisted | Pd/C, HZSM-5 | Microwave, 120°C | 68–72 | Fast, energy-efficient | Specialized equipment required |
| Vilsmeier-Haack | DMF, POCl₃ | Reflux, 80°C | 65–70 | Selective formylation | Requires redox steps |
| Solid-Phase | SilFeC | Acetic acid, 90°C | 55–65 | Eco-friendly, recyclable catalyst | Lower yield |
| Tandem Cyclization | Ethyl acetoacetate | Nitrobenzene, 210°C | 50–55 | One-pot synthesis | High-temperature sensitivity |
Q & A
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity, with characteristic signals for the fluorophenoxy moiety (e.g., aromatic protons at δ 6.8–7.5 ppm) and quinoline backbone (δ 8.0–9.0 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z 268.0972 for CHFNO) . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity (>95%) using C18 columns and acetonitrile/water mobile phases .
Q. What biological targets are commonly associated with this compound derivatives?
- This scaffold exhibits activity against tyrosine kinase receptors (e.g., c-Met) and neurotransmitter receptors . For example, 4-(2-fluorophenoxy)quinoline derivatives act as c-Met inhibitors, disrupting cancer cell proliferation via ATP-binding site competition . Analogous compounds also interact with serotonin receptors (5-HT), influencing neuropharmacological pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for structurally similar quinoline derivatives?
- Contradictions often arise from substituent positioning and stereoelectronic effects . For instance, meta- vs. para-fluorine substitution on the phenoxy group alters binding affinity to c-Met by 10-fold due to steric hindrance . Systematic Structure-Activity Relationship (SAR) studies using molecular docking (e.g., AutoDock Vina) and free-energy perturbation calculations can quantify these effects . Additionally, dose-response assays (IC values) under standardized conditions (e.g., 72-hour MTT assays) reduce variability .
Q. What strategies optimize regioselectivity in fluorophenoxy-quinoline synthesis when competing side reactions occur?
- Protecting group chemistry (e.g., tert-butyldimethylsilyl for hydroxyl groups) and microwave-assisted synthesis enhance regioselectivity by accelerating desired pathways. For example, microwave irradiation at 100°C for 30 minutes suppresses biphenyl byproduct formation in Friedel-Crafts alkylation steps . Solvent polarity tuning (e.g., switching from DCM to toluene) also minimizes electrophilic aromatic substitution at undesired positions .
Q. How do computational methods aid in predicting the metabolic stability of this compound derivatives?
- In silico ADMET prediction tools (e.g., SwissADME, pkCSM) analyze cytochrome P450 metabolism and plasma protein binding. For instance, the fluorophenoxy group reduces oxidative metabolism by CYP3A4 due to electron-withdrawing effects, improving half-life predictions . Molecular dynamics simulations (50 ns trajectories) further assess binding stability in physiological conditions, correlating with experimental pharmacokinetic data .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
